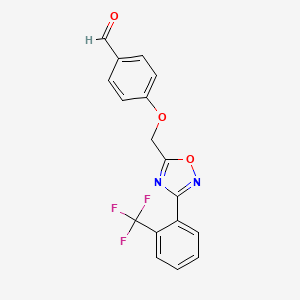
2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(2-Bromofenil)-1,3,4-oxadiazol-2-il)tio)-N-(2-metil-4-nitrofenil)acetamida es un compuesto orgánico complejo que pertenece a la clase de derivados de oxadiazol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-((5-(2-Bromofenil)-1,3,4-oxadiazol-2-il)tio)-N-(2-metil-4-nitrofenil)acetamida generalmente implica los siguientes pasos:
Formación del anillo 1,3,4-oxadiazol: Esto se puede lograr mediante la ciclización de hidrazidas apropiadas con ácidos carboxílicos o sus derivados en condiciones ácidas o básicas.
Formación de tioéter: Luego, el derivado de oxadiazol se hace reaccionar con un compuesto de tiol para introducir el enlace de tioéter.
Formación de acetamida: Finalmente, el derivado de tioéter se hace reaccionar con un agente acilante apropiado para formar el grupo acetamida.
Métodos de producción industrial
Los métodos de producción industrial para tales compuestos a menudo implican la optimización de las rutas sintéticas anteriores para lograr mayores rendimientos y pureza. Esto puede incluir el uso de catalizadores, solventes y condiciones de reacción específicas para mejorar la eficiencia de cada paso.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el enlace tioéter, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al grupo nitro, convirtiéndolo en un grupo amina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico y permanganato de potasio.
Reducción: Los agentes reductores como el gas hidrógeno con un catalizador de paladio o el borohidruro de sodio, se utilizan típicamente.
Sustitución: Los nucleófilos como aminas, tioles o alcóxidos se pueden utilizar en condiciones apropiadas.
Principales productos formados
Sulfóxidos y sulfonas: a partir de reacciones de oxidación.
Aminas: de la reducción del grupo nitro.
Derivados sustituidos: de reacciones de sustitución nucleofílica.
Aplicaciones Científicas De Investigación
Química
El compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas, particularmente en el desarrollo de nuevos materiales con propiedades específicas.
Biología
En la investigación biológica, los derivados de oxadiazol a menudo se estudian por su potencial como agentes antimicrobianos, antifúngicos y anticancerígenos.
Medicina
Industria
En el sector industrial, estos compuestos se pueden utilizar en el desarrollo de agroquímicos, colorantes y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 2-((5-(2-Bromofenil)-1,3,4-oxadiazol-2-il)tio)-N-(2-metil-4-nitrofenil)acetamida dependería de su aplicación específica. Por ejemplo, si se usa como agente antimicrobiano, puede interactuar con las membranas celulares o enzimas bacterianas, interrumpiendo su función. Los objetivos moleculares y las vías involucradas variarían según la actividad biológica específica que se esté estudiando.
Comparación Con Compuestos Similares
Compuestos similares
- 2-((5-Fenil-1,3,4-oxadiazol-2-il)tio)-N-(2-metil-4-nitrofenil)acetamida
- 2-((5-(2-Clorofenil)-1,3,4-oxadiazol-2-il)tio)-N-(2-metil-4-nitrofenil)acetamida
- 2-((5-(2-Fluorofenil)-1,3,4-oxadiazol-2-il)tio)-N-(2-metil-4-nitrofenil)acetamida
Singularidad
La presencia del grupo bromofenilo en 2-((5-(2-Bromofenil)-1,3,4-oxadiazol-2-il)tio)-N-(2-metil-4-nitrofenil)acetamida puede conferir propiedades únicas como una mayor lipofilicidad, lo que puede afectar su actividad biológica y solubilidad. Además, el patrón de sustitución específico en el anillo fenilo puede influir en la reactividad del compuesto y las interacciones con los objetivos biológicos.
Propiedades
Fórmula molecular |
C17H13BrN4O4S |
|---|---|
Peso molecular |
449.3 g/mol |
Nombre IUPAC |
2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methyl-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C17H13BrN4O4S/c1-10-8-11(22(24)25)6-7-14(10)19-15(23)9-27-17-21-20-16(26-17)12-4-2-3-5-13(12)18/h2-8H,9H2,1H3,(H,19,23) |
Clave InChI |
FAUPFKIJODXCHX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


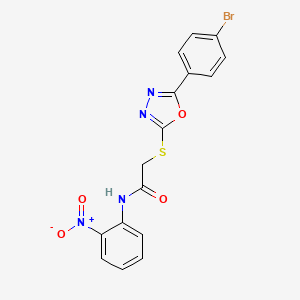
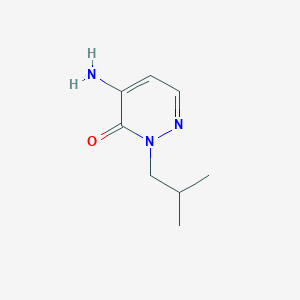


![6-Methyl-8-oxo-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B11780631.png)
![6-(Difluoromethoxy)benzo[d]oxazol-2-amine](/img/structure/B11780639.png)


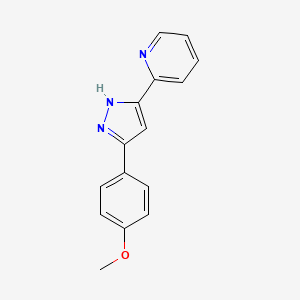

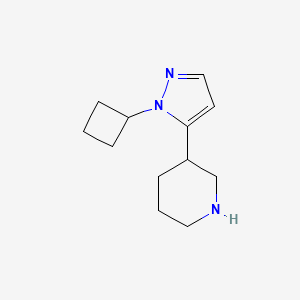

![2-(3-Chlorophenyl)-5-((2,6-dimethylmorpholino)methyl)benzo[d]oxazole](/img/structure/B11780684.png)
